molecular formula C12H22N2O3 B153005 tert-Butyl (3-methacrylamidopropyl)carbamate CAS No. 219739-79-4

tert-Butyl (3-methacrylamidopropyl)carbamate

Cat. No. B153005
CAS RN: 219739-79-4
M. Wt: 242.31 g/mol
InChI Key: QLWQBUVPOLBDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (3-methacrylamidopropyl)carbamate, also known as TBC, is a synthetic organic compound used in a variety of applications. It is a water-soluble, colorless solid that has a pungent odor and is slightly soluble in organic solvents. TBC is used as a cross-linking agent in the production of polymers, as a plasticizer for polyvinyl chloride (PVC), and as a surfactant in various industrial processes. In addition, it has been used as a catalyst for the synthesis of polymers and has been studied for its potential uses in drug delivery and medical applications.

Scientific Research Applications

  • Metalation and Alkylation Applications : The tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes, including tert-Butyl (3-methacrylamidopropyl)carbamate, have been explored for their metalation between nitrogen and silicon, followed by reaction with electrophiles. This process is efficient for preparing α-functionalized α-amino silanes, showcasing the compound's potential in organic synthesis (Sieburth, Somers, & O'hare, 1996).

  • Synthesis of Polyamides : Research on the synthesis of penta-N-protected polyamide derivatives of thermopentamine, which include this compound, has been conducted. These derivatives contain independently removable amino-protecting groups, facilitating selective deprotection and subsequent acylation, important in polymer chemistry (Pak & Hesse, 1998).

  • Preparation of Carbocyclic Analogs : The compound has been used as an intermediate in the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides. Its crystal structure confirms its utility in the synthesis of these biologically significant molecules (Ober, Marsch, Harms, & Carell, 2004).

  • In Polymerizable Antioxidants Synthesis : The compound has been studied for its use in the synthesis of new monomeric antioxidants containing hindered phenol. These antioxidants have shown effectiveness in protecting polypropylene against thermal oxidation and can copolymerize with vinyl monomers, highlighting its significance in material science and polymer degradation studies (Jiang-qing Pan, Liu, & Lau, 1998).

  • Catalyzed Lithiation Applications : The compound has been involved in studies of lithiation catalyzed by 4,4′-di-tert-butylbiphenyl, leading to functionalized carbamates. This indicates its role in advanced organic synthesis methods (Ortiz, Guijarro, & Yus, 1999).

  • In Photocatalyzed Amination : It has been used in a photoredox-catalyzed amination process of o-hydroxyarylenaminones. This establishes a new pathway for assembling 3-aminochromones, important in medicinal chemistry (Wang et al., 2022).

  • In Pd-Catalyzed Amidation : The tert-butyl carbamate has been used in Pd-catalyzed cross-coupling reactions with various aryl halides. This process has relevance in the synthesis of complex organic compounds (Qin et al., 2010).

Mechanism of Action

Target of Action

Tert-Butyl (3-methacrylamidopropyl)carbamate is an organic compound

Mode of Action

It is known that this compound can be used in the synthesis of polymers .

Biochemical Pathways

It is known that this compound can be used in the synthesis of polymers , which suggests that it may play a role in polymerization reactions.

Result of Action

It is known that this compound can be used in the synthesis of polymers , which suggests that it may contribute to the formation of polymer structures.

Action Environment

This compound is relatively stable under normal temperatures but can decompose when exposed to high temperatures, sunlight, oxygen, and oxidizing agents . It is soluble in various organic solvents such as alcohols, ketones, and ethers . These properties suggest that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature, light, and the presence of other chemicals.

properties

IUPAC Name

tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(2)10(15)13-7-6-8-14-11(16)17-12(3,4)5/h1,6-8H2,2-5H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWQBUVPOLBDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (3-methacrylamidopropyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (3-methacrylamidopropyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (3-methacrylamidopropyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (3-methacrylamidopropyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (3-methacrylamidopropyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (3-methacrylamidopropyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.